molecular formula C12H13F3N2O2 B2692908 2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide CAS No. 330566-29-5

2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide

Cat. No.: B2692908
CAS No.: 330566-29-5
M. Wt: 274.243
InChI Key: WCNPMLDTSOUNPE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-morpholinophenyl)acetamide is a chemical compound with the molecular formula C12H13F3N2O2 and a molecular weight of 274.24 g/mol It is characterized by the presence of a trifluoromethyl group, a morpholine ring, and an acetamide group

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide typically involves the reaction of 4-morpholinophenylamine with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as toluene, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(4-morpholinophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms. Common reagents used in these reactions include trifluoroacetic anhydride, lithium aluminum hydride, and various nucleophiles.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-morpholinophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory conditions.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The acetamide group may also play a role in binding to specific proteins, influencing their function .

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(4-morpholinophenyl)acetamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly its morpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)11(18)16-9-1-3-10(4-2-9)17-5-7-19-8-6-17/h1-4H,5-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNPMLDTSOUNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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